N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034257-79-7
VCID: VC4322219
InChI: InChI=1S/C17H16N2O4S/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22)
SMILES: C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CO3)O
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

CAS No.: 2034257-79-7

Cat. No.: VC4322219

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide - 2034257-79-7

Specification

CAS No. 2034257-79-7
Molecular Formula C17H16N2O4S
Molecular Weight 344.39
IUPAC Name N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C17H16N2O4S/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22)
Standard InChI Key QBYYOVQEVPHFPA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CO3)O

Introduction

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Oxalamides are derivatives of oxalic acid where one or both carboxylic acid groups are replaced by amide groups. This specific compound features a benzo[b]thiophene moiety and a furan-2-ylmethyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide would typically involve multi-step organic reactions. These steps might include the formation of the oxalamide backbone followed by the attachment of the benzo[b]thiophene and furan-2-ylmethyl groups. Conditions such as temperature, solvent choice, and reaction time must be carefully controlled to achieve high yields.

Common reagents for chemical reactions involving oxalamides include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bromine or iodine for substitution reactions. The specific conditions for these reactions would need to be optimized to favor desired products while minimizing side reactions.

Potential Applications

Given its complex structure, N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide may have potential applications in various fields:

  • Pharmaceuticals: The presence of heterocyclic rings suggests potential biological activity, which could be explored for therapeutic uses.

  • Materials Science: The compound's unique structure might contribute to novel materials with specific optical or electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator